JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL) [, , ]. This enzyme plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. JZL184's ability to inhibit MAGL leads to increased levels of 2-AG in the brain, which in turn activates cannabinoid receptors and exerts various pharmacological effects [, ].
Neuropathic Pain: JZL184 effectively reduces CCI-induced mechanical allodynia in mice [, ]. Its antinociceptive effects are comparable to those of the cannabinoid receptor agonist CP55,940, suggesting its potential as a novel analgesic agent [].Gastrointestinal Protection: JZL184 demonstrates significant protection against NSAID-induced gastric hemorrhages in mice []. This protective effect is attributed to its ability to increase 2-AG levels, leading to CB1 receptor activation and subsequent anti-inflammatory actions in the stomach [].Acute Lung Injury: Studies show that JZL184 attenuates LPS-induced acute lung injury in mice []. This protective effect involves reduced leukocyte migration, decreased vascular permeability, and suppression of proinflammatory cytokines and chemokines in the lungs, suggesting its potential in treating inflammatory lung diseases [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2